molecular formula C16H15ClO3 B8328861 3-(5-Chloro-2-methoxyphenyl)-3-phenylpropanoic acid

3-(5-Chloro-2-methoxyphenyl)-3-phenylpropanoic acid

Cat. No. B8328861
M. Wt: 290.74 g/mol
InChI Key: RQSTYDCJVRNKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05382600

Procedure details

6-Chloro-4-phenyl-3,4-dihydrocoumarin (435 g, 1.68 mol. Preparation: T. Manimaran & V. T. Ramakrishnan, Ind. J. Chem. B 18 (1979) 328) is added to a hot solution of sodium hydroxide (140 g, 3.5 mol) in water (500 ml). The solution is chilled to 25° C. and dimethyl sulphate (442 g, 3.5 mol) is added dropwise during 1 h with stirring and cooling at 25°-35° C. The mixture is stirred for an additional 2 h whereupon a solution of 100 g of sodium hydroxide in 500 ml of water is added and the mixture is stirred until a clear solution is obtained. An excess of concentrated hydrochloric acid is added to precipitate the methoxy acid, which separates as an oil which slowly crystallizes. It is filtered off, washed with water and dried. Crystallization from 2-propanol gives colourless crystals of 3-(5-chloro-2-methoxyphenyl)-3-phenyl propionic acid, m.p. 144° C. Yield 455 g.
Quantity
435 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
442 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH2:6][CH:5]2[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+].S([O:26][CH3:27])(OC)(=O)=O.Cl>O>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([O:26][CH3:27])=[C:4]([CH:5]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:6][C:7]([OH:12])=[O:8])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
435 g
Type
reactant
Smiles
ClC=1C=C2C(CC(OC2=CC1)=O)C1=CC=CC=C1
Name
Quantity
140 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
442 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling at 25°-35° C
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
the mixture is stirred until a clear solution
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
to precipitate the methoxy acid, which
CUSTOM
Type
CUSTOM
Details
slowly crystallizes
FILTRATION
Type
FILTRATION
Details
It is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Crystallization from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C(CC(=O)O)C1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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